S-2 Methanandamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H39NO2 |

|---|---|

Molecular Weight |

361.6 g/mol |

IUPAC Name |

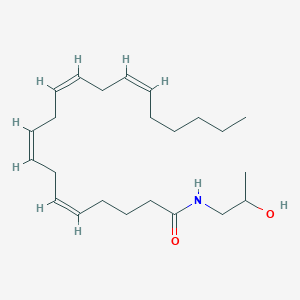

(5Z,8Z,11Z,14Z)-N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16- |

InChI Key |

HTNMZCWZEMNFCR-ZKWNWVNESA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

S-2 Methanandamide: A Technical Guide to its Discovery, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of S-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (B1667382). It details the discovery of this potent cannabinoid receptor agonist, its chemical properties, and its pharmacological profile. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and a visual representation of its primary signaling pathway. The information presented is intended to serve as a valuable resource for researchers in the fields of cannabinoid pharmacology, neuroscience, and drug development.

Introduction

The discovery of the endocannabinoid system, including its receptors and endogenous ligands, has paved the way for the development of novel therapeutic agents. Anandamide (arachidonoylethanolamide), the first identified endocannabinoid, exhibits a wide range of physiological effects but is limited by its rapid metabolic degradation.[1] This led to the synthesis of more stable analogs to better probe the endocannabinoid system and explore its therapeutic potential. This compound, also known as (S)-(+)-Arachidonyl-2'-hydroxy-1'-propylamide, is one such analog that has contributed significantly to our understanding of cannabinoid receptor pharmacology.

Discovery and Synthesis

This compound was first synthesized and characterized as part of a study by Abadji and colleagues in 1994, which aimed to develop chiral analogs of anandamide with improved potency and metabolic stability.[2][3] This research led to the creation of four chiral congeners of anandamide, including the (S) and (R) enantiomers of methanandamide. The key innovation was the introduction of a methyl group at the 1' or 2' position of the ethanolamide head group.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (S)-(+)-Arachidonyl-2'-hydroxy-1'-propylamide | [4] |

| Synonyms | This compound, (S)-Methanandamide | [5][6] |

| Molecular Formula | C23H39NO2 | [4] |

| Molecular Weight | 361.6 g/mol | [4] |

| CAS Number | 157182-48-4 | [4] |

| Appearance | A solution in ethanol | [2][4] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMF (>10 mg/ml), DMSO (>30 mg/ml), and Ethanol (>100 mg/ml) | [4] |

Pharmacological Data

This compound is a potent agonist of the cannabinoid receptor type 1 (CB1).[2][4] Its pharmacological activity has been characterized through various in vitro assays, demonstrating its high affinity and functional potency at the CB1 receptor.

| Parameter | This compound | R-Methanandamide | Anandamide | Reference |

| CB1 Receptor Binding Affinity (Ki) | 26 nM | 20 nM | 78 nM | [2][3] |

| CB2 Receptor Binding Affinity (Ki) | 8216 nM | - | - | [5] |

| Functional Potency (IC50, mouse vas deferens) | 47 nM | 230 nM (S-1 Methanandamide) | - | [2][4][6] |

Mechanism of Action

This compound exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] Upon binding, it initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of various ion channels. This ultimately results in the inhibition of neurotransmitter release.

Figure 1: this compound signaling via the CB1 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Synthesis of (S)-(+)-Arachidonyl-2'-hydroxy-1'-propylamide

This protocol is based on the general method described for the synthesis of chiral anandamide analogs.

Materials:

-

Arachidonic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

(S)-(+)-1-Amino-2-propanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Arachidonyl Chloride Formation: To a solution of arachidonic acid in anhydrous dichloromethane, slowly add oxalyl chloride under an inert atmosphere. Stir the reaction mixture at room temperature for 1-2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude arachidonyl chloride.

-

Amidation: Dissolve the crude arachidonyl chloride in anhydrous THF. In a separate flask, prepare a solution of (S)-(+)-1-amino-2-propanol and triethylamine in anhydrous THF and cool to 0°C. Slowly add the arachidonyl chloride solution to the amino alcohol solution with constant stirring.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain pure (S)-(+)-Arachidonyl-2'-hydroxy-1'-propylamide.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive binding assay using rat brain membranes to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

-

Rat forebrain membranes

-

[3H]CP 55,940 (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer to a specific protein concentration.

-

Assay Setup: In test tubes, combine the rat brain membranes, a fixed concentration of [3H]CP 55,940, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled cannabinoid agonist.

-

Incubation: Incubate the tubes at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Mouse Vas Deferens Twitch Response Assay

This ex vivo functional assay measures the inhibitory effect of this compound on electrically evoked contractions of the mouse vas deferens, which is a measure of its CB1 receptor agonist activity.

Materials:

-

Male mice

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Force-displacement transducer

-

Stimulator for electrical field stimulation

-

This compound

Procedure:

-

Tissue Preparation: Euthanize a male mouse and dissect the vasa deferentia. Mount the tissues in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

-

Electrical Stimulation: Elicit twitch contractions of the vas deferens by electrical field stimulation with appropriate parameters (e.g., frequency, duration, voltage).

-

Drug Addition: Once stable twitch responses are obtained, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the amplitude of the twitch contractions using a force-displacement transducer.

-

Data Analysis: Express the inhibitory effect of each concentration of this compound as a percentage of the pre-drug control twitch height. Construct a concentration-response curve and determine the IC50 value (the concentration that produces 50% of the maximum inhibition).

Fatty Acid Amide Hydrolase (FAAH) Inactivation Assay

This assay determines the susceptibility of this compound to hydrolysis by FAAH, the primary enzyme responsible for anandamide degradation.

Materials:

-

Rat brain homogenate (as a source of FAAH)

-

This compound

-

[14C]-Anandamide (as a substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

-

Organic solvent for extraction (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a homogenate of rat brain in assay buffer and determine the protein concentration.

-

Incubation: In test tubes, combine the brain homogenate, [14C]-anandamide, and either this compound (to test for competitive inhibition) or vehicle.

-

Reaction: Incubate the mixture at 37°C for a specific time period (e.g., 30 minutes).

-

Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol/water) to extract the lipids.

-

Chromatography: Spot the organic phase onto a TLC plate and develop the chromatogram using a suitable solvent system to separate anandamide from its hydrolysis products (arachidonic acid and ethanolamine).

-

Quantification: Scrape the spots corresponding to anandamide and its metabolites from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of [14C]-anandamide hydrolyzed in the presence and absence of this compound. A lower rate of hydrolysis in the presence of this compound would indicate its stability against FAAH-mediated degradation.

Conclusion

This compound is a valuable pharmacological tool that has played a crucial role in elucidating the structure-activity relationships of cannabinoid ligands and the function of the endocannabinoid system. Its enhanced stability compared to anandamide, coupled with its high potency at the CB1 receptor, makes it a useful probe for in vitro and in vivo studies. The detailed methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of modulating the endocannabinoid system.

References

- 1. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Mechanism of Action of S-2 Methanandamide on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), the (R)-enantiomer of methanandamide, is a synthetic analog of the endocannabinoid anandamide. It exhibits high affinity and selectivity for the cannabinoid type 1 (CB1) receptor, acting as a potent agonist. This document provides a comprehensive overview of the mechanism of action of S-2 Methanandamide, detailing its binding characteristics, functional activity, and downstream signaling pathways. Quantitative data from key experimental assays are summarized, and detailed protocols for these assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The cannabinoid receptors, primarily CB1 and CB2, are G-protein coupled receptors (GPCRs) that have emerged as significant therapeutic targets. This compound, a metabolically stable analog of anandamide, has been instrumental in elucidating the physiological and pharmacological roles of the CB1 receptor due to its enhanced potency and resistance to enzymatic degradation compared to its endogenous counterpart.[1][2] This guide delves into the core mechanism by which this compound exerts its effects upon interaction with cannabinoid receptors.

Binding Affinity and Selectivity

The initial and critical step in the action of this compound is its binding to cannabinoid receptors. This interaction is characterized by high affinity for the CB1 receptor and pronounced selectivity over the CB2 receptor.

Quantitative Binding Data

The binding affinity of this compound is typically determined through competitive radioligand binding assays, where it competes with a radiolabeled ligand for binding to the receptor. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Ki (nM) | Species | Radioligand Used | Reference(s) |

| This compound | CB1 | 20 | Rat | [3H]CP-55,940 | [3][4] |

| 17.9 - 28.3 | Rat | [3H]CP-55,940 | [5] | ||

| This compound | CB2 | 815 | Human | [3H]CP-55,940 | [4] |

| 815 - 868 | Human | [3H]CP-55,940 | [5] |

Table 1: Binding Affinities (Ki) of this compound for Cannabinoid Receptors.

Functional Activity and Signaling Pathways

As a CB1 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. These events are primarily mediated by the activation of inhibitory G-proteins (Gαi/o).

G-Protein Activation

Downstream Signaling Cascades

Activation of the CB1 receptor by this compound leads to the modulation of several key intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized downstream effect of CB1 receptor activation is the inhibition of adenylyl cyclase activity.[6] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to activate the MAPK/extracellular signal-regulated kinase (ERK) pathway. This signaling cascade is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

-

Biased Agonism: Recent studies have suggested that cannabinoid receptor ligands can exhibit biased agonism, preferentially activating one signaling pathway over another. Evidence indicates that methanandamide (the racemic mixture) displays a bias towards the inhibition of cAMP production over the activation of the pERK1/2 pathway. This suggests that this compound may also possess a similar biased signaling profile, which has significant implications for therapeutic drug design, potentially allowing for the separation of desired therapeutic effects from unwanted side effects.

Visualization of Signaling Pathways

Caption: this compound signaling at the CB1 receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Objective: To measure the ability of this compound to displace a known radiolabeled cannabinoid receptor ligand from CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human or rat CB1 and CB2 receptors.

-

Radioligand (e.g., [3H]CP-55,940).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of an unlabeled potent cannabinoid agonist like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, radioligand, and either this compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the CB1 receptor.

Objective: To quantify the ability of this compound to stimulate the binding of [35S]GTPγS to G-proteins in membranes containing CB1 receptors.

Materials:

-

Membrane preparations from cells expressing CB1 receptors.

-

[35S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, GDP, and the cell membrane preparation.

-

Add the different concentrations of this compound to the wells.

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the EC50 and Emax values for this compound-stimulated [35S]GTPγS binding.

Caption: Workflow for a [35S]GTPγS binding assay.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on the downstream effector, adenylyl cyclase.

Objective: To determine the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in whole cells expressing CB1 receptors.

Materials:

-

Whole cells expressing CB1 receptors.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Plate the CB1-expressing cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a PDE inhibitor.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Analyze the data to determine the IC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation by this compound.

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound is a potent and selective CB1 receptor agonist that serves as a valuable tool for investigating the endocannabinoid system. Its mechanism of action is initiated by high-affinity binding to the CB1 receptor, leading to the activation of Gαi/o proteins. This, in turn, inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulates other signaling pathways such as the MAPK/ERK cascade. The potential for biased agonism adds another layer of complexity and a promising avenue for the development of novel therapeutics with improved side-effect profiles. The experimental protocols detailed herein provide a robust framework for the continued characterization of this compound and other cannabinoid receptor ligands. A thorough understanding of its molecular pharmacology is essential for advancing our knowledge of the endocannabinoid system and for the rational design of future drugs targeting cannabinoid receptors.

References

- 1. Methanandamide - Wikipedia [en.wikipedia.org]

- 2. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (R)-(+)-Methanandamide | CAS 157182-49-5 | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

S-2 Methanandamide: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide, a synthetic chiral analog of the endocannabinoid anandamide (B1667382), is a potent and selective agonist for the cannabinoid receptor type 1 (CB1). Its modified chemical structure confers greater metabolic stability compared to its endogenous counterpart, making it a valuable tool for investigating the endocannabinoid system. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a visual representation of its primary signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is characterized by an arachidonic acid backbone linked to an (S)-2-hydroxypropyl amine headgroup. This structural modification, specifically the methyl group at the 2'-position of the ethanolamine (B43304) moiety, sterically hinders its hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.

| Property | Value |

| Molecular Formula | C23H39NO2 |

| Molecular Weight | 361.6 g/mol |

| CAS Number | 157182-48-4 |

| Appearance | A solution in ethanol (B145695) |

| Solubility | >10 mg/mL in DMF, >30 mg/mL in DMSO, >100 mg/mL in Ethanol |

| SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O |

| InChI Key | HTNMZCWZEMNFCR-AQNSPSBUSA-N |

Pharmacological Properties

This compound is a high-affinity agonist for the CB1 receptor, exhibiting significant potency and selectivity. Its reduced susceptibility to enzymatic degradation by FAAH results in a longer duration of action compared to anandamide, making it a powerful tool for studying CB1 receptor-mediated effects both in vitro and in vivo.

| Parameter | Value | Receptor/Enzyme |

| Ki | 26 nM | CB1 Receptor |

| IC50 | 47 nM | Murine Vas Deferens Twitch Response |

| IC50 (with PMSF) | 173 nM | CB1 Receptor |

| IC50 | 8216 nM | CB2 Receptor |

Signaling Pathway

Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the CB1 receptor (e.g., CHO-CB1 cells or rodent brain tissue).

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

-

This compound.

-

Non-labeled competing ligand for non-specific binding determination (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and either this compound, vehicle, or the non-labeled competing ligand for total, specific, and non-specific binding, respectively.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This protocol outlines a method to assess the inhibitory effect of this compound on FAAH activity.

Objective: To determine the IC50 value of this compound for FAAH.

Materials:

-

Recombinant human or rat FAAH.

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

This compound.

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme and either this compound or vehicle.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Assays

This protocol is used to assess the effects of this compound on locomotor activity and anxiety-like behavior in rats.

Objective: To evaluate the behavioral effects of this compound in an open-field arena.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Open-field arena (e.g., 100 x 100 x 40 cm).

-

Video tracking software.

-

This compound.

-

Vehicle (e.g., a mixture of ethanol, Tween 80, and saline).

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle intraperitoneally (i.p.) or intravenously (i.v.).

-

After a predetermined time (e.g., 30 minutes post-i.p. injection), place the rat in the center of the open-field arena.

-

Allow the rat to explore the arena for a set period (e.g., 5-15 minutes).

-

Record the session using a video camera mounted above the arena.

-

Analyze the video recordings for various behavioral parameters, including:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Rearing frequency.

-

Grooming behavior.

-

-

Thoroughly clean the arena between each trial to remove olfactory cues.

This protocol is designed to assess the reinforcing properties of this compound.

Objective: To determine if this compound serves as a reinforcer in a self-administration paradigm.

Materials:

-

Squirrel monkeys or other suitable non-human primate models.

-

Operant conditioning chambers equipped with response levers and an intravenous infusion system.

-

This compound.

-

Vehicle (e.g., saline with a small percentage of ethanol and Tween 80).

-

Catheterization surgery supplies.

Procedure:

-

Surgically implant a chronic indwelling catheter into a major vein (e.g., jugular or femoral) of the monkey.

-

Allow for a post-operative recovery period.

-

Train the monkeys to self-administer a known reinforcer (e.g., cocaine) on a fixed-ratio (FR) schedule of reinforcement.

-

Once stable responding is established, substitute the reinforcer with this compound or its vehicle.

-

Record the number of infusions self-administered over a set session duration.

-

Vary the dose of this compound to generate a dose-response curve.

-

Include extinction periods (vehicle only) between different doses to confirm that the behavior is maintained by the drug.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the CB1 receptor in various physiological and pathological processes. Its enhanced metabolic stability and high potency make it a superior alternative to anandamide for many experimental applications. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations of the endocannabinoid system.

The Synthesis of S-2 Methanandamide: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthetic Pathway and Biological Signaling of a Key Endocannabinoid Analogue

S-2 Methanandamide, a chiral analogue of the endogenous cannabinoid anandamide, is a potent agonist of the cannabinoid receptor 1 (CB1).[1] Its enantiomeric purity and stability make it a valuable tool in neuroscience research and a person of interest in the development of novel therapeutics targeting the endocannabinoid system. This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, detailed experimental protocols, and an elucidation of its primary signaling cascade.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound, chemically known as N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, can be efficiently achieved through a two-step process. This pathway involves the preparation of the chiral amino alcohol, (S)-2-amino-1-propanol (also known as L-alaninol), followed by its coupling with arachidonic acid.

Step 1: Synthesis of (S)-2-Amino-1-propanol (L-Alaninol)

The chiral building block, (S)-2-amino-1-propanol, can be synthesized from the readily available amino acid L-alanine. A common and effective method involves the reduction of the carboxylic acid functionality.

Experimental Protocol: Reduction of L-Alanine

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of L-alanine is prepared in an appropriate anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

-

Reduction: A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a suitable activating agent, is cautiously added to the L-alanine solution at a controlled temperature, typically 0 °C.

-

Quenching and Work-up: Following the completion of the reaction, the mixture is carefully quenched with water or an aqueous acid solution. The resulting mixture is then extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield pure (S)-2-amino-1-propanol.[2]

Step 2: Amide Coupling of Arachidonic Acid and (S)-2-Amino-1-propanol

The final step in the synthesis of this compound is the formation of an amide bond between arachidonic acid and (S)-2-amino-1-propanol. Various coupling reagents can be employed for this transformation, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) being a common and efficient choice.

Experimental Protocol: Amide Coupling

-

Activation of Arachidonic Acid: Arachidonic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). EDC and NHS are then added to the solution and stirred at room temperature to form an activated NHS ester of arachidonic acid.

-

Coupling Reaction: A solution of (S)-2-amino-1-propanol in the same solvent is added to the activated arachidonic acid mixture. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

-

Work-up: Once the reaction is complete, the mixture is washed with aqueous solutions to remove unreacted reagents and byproducts.

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel.[3]

-

Characterization: The final product's identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

II. Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

| Parameter | Value | Reference |

| This compound | ||

| CAS Number | 157182-48-4 | |

| Molecular Formula | C₂₃H₃₉NO₂ | |

| Molecular Weight | 361.57 g/mol | |

| CB1 Receptor Ki | 26 nM | [1] |

| Murine Vas Deferens IC₅₀ | 47 nM | [1] |

| (S)-2-Amino-1-propanol | ||

| CAS Number | 2749-11-3 | [4] |

| Molecular Formula | C₃H₉NO | [4] |

| Molecular Weight | 75.11 g/mol | [4] |

| Arachidonic Acid | ||

| CAS Number | 506-32-1 | [5] |

| Molecular Formula | C₂₀H₃₂O₂ | [5] |

| Molecular Weight | 304.47 g/mol | [5] |

III. Visualization of Synthetic and Signaling Pathways

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the biological signaling cascade of this compound.

Caption: Synthesis pathway of this compound.

Caption: this compound signaling via the CB1 receptor.

IV. Signaling Pathway of this compound

As a potent CB1 receptor agonist, this compound mimics the action of the endogenous ligand anandamide. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6][7]

Upon binding of this compound, the CB1 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[8][9] This activation initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Modulation of Ion Channels: The beta-gamma subunit of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically leads to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of inwardly rectifying potassium (K⁺) channels.[8][9]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK signaling cascade, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases.[6]

The net effect of these signaling events is a reduction in neuronal excitability and neurotransmitter release, which underlies many of the physiological and behavioral effects associated with cannabinoid receptor activation.

V. Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental organic chemistry principles to produce a valuable chiral molecule for research and drug development. A thorough understanding of its synthesis and the intricacies of its signaling pathway through the CB1 receptor is crucial for scientists aiming to harness the therapeutic potential of the endocannabinoid system. This guide provides a foundational framework for these endeavors, offering detailed protocols and a clear visualization of the key molecular processes involved.

References

- 1. apexbt.com [apexbt.com]

- 2. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 3. growingscience.com [growingscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. larodan.com [larodan.com]

- 6. researchgate.net [researchgate.net]

- 7. newphaseblends.com [newphaseblends.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

S-2 Methanandamide: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide, the (S)-enantiomer of methanandamide, is a synthetic cannabinoid and a potent agonist of the cannabinoid type 1 (CB1) receptor. As an analog of the endogenous cannabinoid anandamide (B1667382), it exhibits greater metabolic stability, making it a valuable tool for investigating the endocannabinoid system. This technical guide provides an in-depth review of the pharmacology and currently available toxicological information for this compound. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide, a primary endocannabinoid, is characterized by its rapid degradation by fatty acid amide hydrolase (FAAH). This compound, a chiral analog of anandamide, was developed to overcome this limitation. Its resistance to FAAH inactivation allows for a more sustained pharmacological effect, enabling a clearer investigation of CB1 receptor-mediated pathways.[1] This document serves as a core technical guide, consolidating the current knowledge on the pharmacological and toxicological properties of this compound.

Pharmacology

Mechanism of Action

This compound is a direct agonist of the cannabinoid type 1 (CB1) receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[1] Upon binding, this compound activates the CB1 receptor, initiating a cascade of intracellular signaling events.

Receptor Binding and Functional Activity

This compound exhibits a high affinity for the CB1 receptor and functions as a potent agonist. Quantitative data from various in vitro assays are summarized below.

| Parameter | Receptor | Value | Assay Conditions | Reference |

| Ki | CB1 | 26 nM | Receptor binding assay | [1] |

| IC50 | CB1 | 173 nM | With Phenylmethylsulfonyl Fluoride (PMSF) | [2] |

| IC50 | CB2 | 8216 nM | With Phenylmethylsulfonyl Fluoride (PMSF) | [2] |

| IC50 | - | 47 nM | Murine vas deferens twitch response |

Table 1: In Vitro Pharmacology of this compound

In Vivo Effects

While specific in vivo studies for the S-enantiomer are limited, research on the more widely studied (R)-methanandamide provides insights into the expected physiological effects. These include the canonical cannabinoid tetrad: hypomotility, catalepsy, analgesia, and hypothermia. Studies in rats have shown that (R)-methanandamide inhibits motor behavior, including ambulation and stereotypy, and increases inactivity in a dose-dependent manner. These effects are persistent, resembling those of Δ⁹-tetrahydrocannabinol (THC) rather than the short-acting anandamide. Furthermore, (R)-methanandamide has been shown to have reinforcing effects, as demonstrated by intravenous self-administration in squirrel monkeys, an effect that is blocked by the CB1 receptor antagonist rimonabant.

Signaling Pathways

Activation of the CB1 receptor by this compound initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, CB1 receptor activation can modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

Receptor Binding Assay

This protocol determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the CB1 receptor

-

Radioligand (e.g., [³H]CP55,940)

-

Test compound (this compound)

-

Non-specific binding control (e.g., high concentration of a non-radiolabeled agonist)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

Filtration apparatus

-

Scintillation counter

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value.

-

Mouse Vas Deferens Assay

This functional assay measures the inhibitory effect of a cannabinoid agonist on the electrically-evoked contractions of the mouse vas deferens, which is mediated by presynaptic CB1 receptors.

-

Materials:

-

Isolated mouse vas deferens tissue

-

Organ bath with physiological salt solution

-

Electrodes for electrical field stimulation

-

Force transducer and recording system

-

Test compound (this compound)

-

-

Procedure:

-

Mount the vas deferens tissue in an organ bath and apply electrical stimulation to induce contractions.

-

Record the baseline contractile response.

-

Add cumulative concentrations of the test compound to the organ bath.

-

Measure the inhibition of the twitch response at each concentration.

-

Calculate the IC₅₀ value for the inhibition of contractions.

-

Experimental Workflows

The development and characterization of a cannabinoid agonist like this compound typically follows a structured workflow, from initial screening to in vivo validation.

Toxicology Profile

As of the latest literature review, a comprehensive toxicological profile for this compound is not publicly available. Standard toxicological assessments such as acute toxicity (LD₅₀), genotoxicity (Ames test, micronucleus assay), and cytotoxicity studies have not been reported specifically for this enantiomer.

Material Safety Data Sheets (MSDS) for this compound, when supplied as a solution in ethanol, indicate that in this form, it is not classified as a hazardous substance. However, this does not constitute a full toxicological evaluation of the pure compound.

For reference, the parent endocannabinoid, anandamide, has undergone some toxicological assessment. Studies on anandamide have shown no mutagenic activity in the Ames test and no evidence of mutagenicity or clastogenicity in in vitro mammalian cell assays. An acute oral toxicity study in rats reported a No-Observed-Effect Level (NOEL) of 2,000 mg/kg body weight. It is crucial to note that these findings for anandamide cannot be directly extrapolated to this compound, and dedicated toxicological studies are required to establish its safety profile.

Conclusion

This compound is a potent and metabolically stable CB1 receptor agonist that serves as a valuable research tool for elucidating the functions of the endocannabinoid system. Its pharmacological profile is characterized by high affinity and efficacy at the CB1 receptor. While in vivo effects can be inferred from its (R)-enantiomer, specific studies on this compound are warranted. A significant gap remains in the understanding of its toxicological properties, and future research should prioritize a thorough safety evaluation to support any potential therapeutic development. This guide provides a foundational overview to aid researchers and drug development professionals in their ongoing investigation of this compound.

References

An In-Depth Technical Guide to the Binding Affinity of S-2 Methanandamide for CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2 Methanandamide, the (S)-enantiomer of N-(2-hydroxy-1-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analog of the endocannabinoid anandamide (B1667382). Its structural modification, the addition of a methyl group at the 2-position of the ethanolamine (B43304) moiety, confers increased metabolic stability compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the binding affinity of this compound for the cannabinoid receptors type 1 (CB1) and type 2 (CB2), presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for CB1 and CB2 receptors has been determined in several studies, primarily through competitive radioligand binding assays. The data consistently demonstrates a significant selectivity for the CB1 receptor over the CB2 receptor.

| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | CB1 | Competitive Binding | [³H]CP55,940 | 26 | - | [1] |

| (S)-Methanandamide | CB1 | Competitive Binding | Not Specified | 173 | 173 (with PMSF) | [2][3] |

| (S)-Methanandamide | CB2 | Competitive Binding | Not Specified | - | 8216 | [3] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀: Half-maximal inhibitory concentration, the concentration of a ligand that displaces 50% of the radioligand. PMSF: Phenylmethylsulfonyl fluoride, a serine protease inhibitor used to prevent the degradation of anandamide analogs.

Experimental Protocols

The determination of the binding affinity of this compound for CB1 and CB2 receptors is typically achieved through competitive radioligand binding assays. The following is a detailed protocol adapted from established methodologies.[4][5][6]

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid agonist (e.g., WIN 55,212-2 or CP55,940).

-

Assay Buffer (TME Buffer): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Assay buffer containing 0.5% Bovine Serum Albumin (BSA).

-

96-well Plates: For incubating the binding reaction.

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

2. Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM).

-

Dilute [³H]CP55,940 in assay buffer to a final concentration approximately equal to its Kd for the respective receptor (typically 0.5-2.0 nM).

-

Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.

-

Thaw the cell membranes on ice and dilute to a final protein concentration of 5-20 µg per well in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]CP55,940, and 100 µL of the diluted membrane preparation.

-

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of diluted [³H]CP55,940, and 100 µL of the diluted membrane preparation.

-

Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of diluted [³H]CP55,940, and 100 µL of the diluted membrane preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add an appropriate amount of scintillation fluid to each vial.

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding (B) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC₅₀:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value.

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of S-2 Methanandamide in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-2 Methanandamide (B110085), a synthetic chiral analog of the endogenous cannabinoid anandamide (B1667382) (AEA), serves as a valuable tool in the exploration of the endocannabinoid system (ECS). Its key characteristics include high selectivity as a potent agonist for the cannabinoid receptor type 1 (CB1) and enhanced metabolic stability compared to its endogenous counterpart. This technical guide provides a comprehensive overview of S-2 Methanandamide, including its receptor binding profile, functional activity, and its interactions with key components of the ECS. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting the endocannabinoid system.

Introduction

The endocannabinoid system, a ubiquitous and complex lipid signaling network, plays a crucial role in regulating a myriad of physiological processes. It is comprised of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. Anandamide (N-arachidonoylethanolamine or AEA) was the first endocannabinoid to be identified and is known for its role in pain, mood, and memory. However, its therapeutic potential is limited by its rapid enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).

To overcome this limitation, metabolically stable analogs of anandamide have been synthesized. Among these, the chiral methanandamide derivatives have proven to be of significant interest. This guide focuses on the S-enantiomer, this compound, a potent and selective CB1 receptor agonist. Its resistance to FAAH-mediated degradation makes it a more reliable pharmacological tool for probing the functions of the CB1 receptor both in vitro and in vivo. This document will delve into the quantitative pharmacology of this compound, detail relevant experimental methodologies, and illustrate its primary signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its relevant comparators.

Table 1: Cannabinoid Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (CB1/CB2) |

| This compound | CB1 | 26[1] | 173 (with PMSF)[2] | ~316-fold for CB1 |

| CB2 | - | 8216[2] | ||

| R-Methanandamide | CB1 | - | - | Higher than this compound |

| Anandamide (AEA) | CB1 | 78.2[3] | - | |

| CB2 | - | - |

Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions. PMSF (Phenylmethylsulfonyl fluoride) is an inhibitor of FAAH.

Table 2: Functional Activity

| Compound | Assay | IC₅₀ (nM) | Emax (%) | Receptor/Effect |

| This compound | Murine Vas Deferens Twitch Response | 47[1] | - | Inhibition (CB1-mediated) |

| Methanandamide (AM356) | GIRK activation in Xenopus oocytes | - | Partial Agonist | CB1 |

Signaling Pathways

This compound, as a CB1 receptor agonist, primarily initiates signaling cascades through the G-protein coupled CB1 receptor. The activation of the CB1 receptor, which is predominantly coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Furthermore, the βγ subunits of the dissociated G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activation of the ERK pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, and survival.

Below are diagrams illustrating the canonical signaling pathways initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Competitive Radioligand Binding Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

This compound (test compound).

-

WIN-55,212-2 or CP-55,940 (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

96-well plates.

-

Cell harvester and glass fiber filter mats (e.g., GF/C).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 10 µM).

-

Dilute [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

-

Prepare the non-specific binding control by diluting a non-labeled high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2) in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of assay buffer + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of diluted this compound (at each concentration) + 50 µL of [³H]CP-55,940 + 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Murine Vas Deferens Twitch Response Assay

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting neurally-evoked smooth muscle contractions.

Materials:

-

Male mice.

-

Organ bath system with isometric force transducers.

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

-

This compound.

-

Field stimulator.

Procedure:

-

Tissue Preparation:

-

Euthanize a male mouse and dissect the vasa deferentia.

-

Mount each vas deferens in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 30 minutes, with regular washes.

-

-

Electrical Field Stimulation (EFS):

-

Stimulate the intramural nerves with trains of electrical pulses (e.g., 1 ms (B15284909) duration, at a frequency of 0.1 Hz) to elicit twitch contractions.

-

Record the isometric contractions using a force transducer.

-

-

Drug Application:

-

Once stable twitch responses are obtained, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

-

Allow the response to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions at each concentration of this compound.

-

Express the inhibition as a percentage of the initial control twitch amplitude.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration that produces 50% inhibition) using non-linear regression.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

Objective: To assess the susceptibility of this compound to hydrolysis by FAAH.

Materials:

-

FAAH enzyme source (e.g., rat liver microsomes or recombinant FAAH).

-

This compound.

-

Anandamide (as a positive control).

-

Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

-

LC-MS/MS system.

Procedure:

-

Enzyme Reaction:

-

Pre-incubate the FAAH enzyme preparation in the assay buffer at 37°C.

-

Initiate the reaction by adding this compound or anandamide to a final concentration (e.g., 10 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) containing an internal standard).

-

Centrifuge to pellet the protein.

-

-

Quantification by LC-MS/MS:

-

Analyze the supernatant to quantify the amount of remaining this compound or anandamide.

-

The rate of hydrolysis can be determined by measuring the decrease in the substrate concentration over time.

-

-

Data Analysis:

-

Compare the rate of hydrolysis of this compound to that of anandamide to determine its relative metabolic stability.

-

Conclusion

This compound is a potent and highly selective CB1 receptor agonist with significantly enhanced metabolic stability compared to anandamide. These properties make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB1 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the endocannabinoid system with stable cannabinoid analogs. Future research should focus on further delineating the downstream signaling consequences of this compound activation of the CB1 receptor and exploring its in vivo efficacy in various disease models.

References

The Metabolic Fortitude of S-2 Methanandamide: A Comparative Analysis Against Anandamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endocannabinoid system, a crucial regulator of numerous physiological processes, is significantly influenced by the metabolic stability of its signaling molecules. Anandamide (B1667382) (AEA), a primary endocannabinoid, exhibits potent but transient effects due to its rapid enzymatic degradation. S-2 Methanandamide, a synthetic analog, has been engineered for enhanced metabolic stability, thereby prolonging its therapeutic window and potency. This technical guide provides a comprehensive comparison of the metabolic stability of this compound and anandamide, detailing the underlying biochemical mechanisms, experimental protocols for assessment, and the resultant impact on their signaling pathways.

Introduction: The Challenge of Anandamide's Fleeting Presence

Anandamide, an endogenous lipid messenger, exerts its effects by activating cannabinoid receptors, primarily CB1 and CB2.[1] However, its therapeutic application is hampered by its rapid hydrolysis into inactive arachidonic acid and ethanolamine, a process primarily catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH).[2] This swift degradation leads to a short biological half-life and necessitates strategies to enhance the stability of cannabinoid-based therapeutics. This compound (also known as (R)-methanandamide) is a chiral analog of anandamide designed to resist FAAH-mediated hydrolysis, leading to a more sustained pharmacological profile.[3][4]

Comparative Metabolic Stability: A Quantitative Overview

Table 1: Cannabinoid Receptor Binding Affinity

This table demonstrates the binding affinity (Ki) of both compounds to the CB1 receptor. A lower Ki value indicates a higher binding affinity. The data for anandamide is presented with and without Phenylmethylsulfonyl fluoride (B91410) (PMSF), an inhibitor of FAAH. The significant increase in anandamide's apparent affinity in the presence of PMSF highlights its rapid degradation during the assay, a phenomenon not observed with the more stable this compound.

| Compound | Receptor | Kᵢ (nM) without PMSF | Kᵢ (nM) with PMSF | Fold Increase in Apparent Affinity with PMSF |

| Anandamide | CB1 | 78 ± 2 | 20 ± 1.6 | ~4-fold |

| This compound | CB1 | 20 ± 1.6 | Not Applicable | - |

Data compiled from multiple sources.[3]

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (Representative Data)

This table illustrates the expected outcome of a direct comparative in vitro metabolic stability assay. Based on extensive qualitative evidence, this compound would exhibit a significantly longer half-life and lower intrinsic clearance compared to anandamide.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

| Anandamide | < 10 | High |

| This compound | > 60 | Low |

These are representative values based on the known high metabolic instability of anandamide and the high stability of this compound.

Experimental Protocols for Assessing Metabolic Stability

The metabolic stability of cannabinoid compounds is typically assessed using in vitro methods, primarily with liver microsomes which are rich in metabolic enzymes like FAAH and cytochrome P450s.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.

Materials:

-

Test compounds (Anandamide, this compound)

-

Liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Protocol:

-

Preparation:

-

Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or ethanol).

-

On the day of the experiment, thaw the liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the incubation buffer (phosphate buffer).

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the liver microsomes to the pre-warmed incubation buffer.

-

Add the test compound to the microsome solution and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro microsomal stability assay.

Signaling Pathways: The Consequence of Enhanced Stability

Both anandamide and this compound exert their primary effects through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The enhanced metabolic stability of this compound leads to a more sustained activation of these downstream signaling cascades.

Upon binding of the agonist (anandamide or this compound), the CB1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gᵢ/Gₒ family). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK/ERK signaling cascade, which is involved in regulating gene expression and cell proliferation.

The prolonged presence of this compound at the CB1 receptor due to its metabolic stability results in a more durable and robust engagement of these signaling pathways compared to the transient activation by anandamide.

CB1 Receptor Signaling Pathway Diagram

Caption: Canonical CB1 receptor signaling pathway.

Conclusion

This compound represents a significant advancement in the development of cannabinoid-based therapeutics due to its markedly enhanced metabolic stability compared to anandamide. This resistance to enzymatic degradation by FAAH translates to a longer biological half-life and a more sustained engagement of the CB1 receptor and its downstream signaling pathways. The experimental protocols detailed herein provide a framework for the quantitative assessment of these stability differences. For researchers and drug development professionals, the superior pharmacokinetic profile of this compound makes it a more robust tool for investigating the therapeutic potential of the endocannabinoid system.

References

- 1. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 3. (R)-methanandamide: a chiral novel anandamide possessing higher potency and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-methanandamide, but not anandamide, substitutes for delta 9-THC in a drug-discrimination procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to S-2 Methanandamide (CAS: 157182-48-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-2 Methanandamide, a potent and metabolically stable synthetic analog of the endocannabinoid anandamide (B1667382). Identified by the Chemical Abstracts Service (CAS) number 157182-48-4, this compound is a valuable research tool for investigating the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. This document details its physicochemical properties, receptor binding affinities, and functional activity. Furthermore, it outlines detailed experimental protocols for its characterization and provides diagrams of its primary signaling pathway and relevant experimental workflows.

Introduction

This compound, also known by its synonyms (S)-(+)-Arachidonyl-2'-Hydroxy-1'-Propylamide and N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a chiral molecule that exhibits high affinity and efficacy as a CB1 receptor agonist.[1][2] Its structural modification, specifically the methylation at the 2-position of the ethanolamine (B43304) head group, confers enhanced stability against enzymatic degradation by fatty acid amide hydrolase (FAAH) compared to its endogenous counterpart, anandamide.[1] This increased metabolic stability makes this compound a more reliable and potent tool for in vitro and in vivo studies of the endocannabinoid system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 157182-48-4 | [2] |

| Molecular Formula | C₂₃H₃₉NO₂ | [2][3] |

| Molecular Weight | 361.6 g/mol | [2][3] |

| Appearance | A solution in ethanol | [2] |

| Purity | ≥98% | [2] |

| SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(C)O | [3] |

| InChI Key | HTNMZCWZEMNFCR-AQNSPSBUSA-N | [2] |

Biological Activity

Receptor Binding Affinity

This compound is a potent agonist of the CB1 receptor with significantly lower affinity for the CB2 receptor, demonstrating its selectivity. The binding affinities, expressed as the inhibition constant (Ki), are summarized in Table 2.

| Receptor | Kᵢ (nM) | Reference(s) |

| Human CB1 | 26 | [1][2][3] |

| Human CB2 | 8216 |

Functional Activity

The functional activity of this compound has been characterized in various in vitro assays. These values, expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), are presented in Table 3. The inclusion of the FAAH inhibitor phenylmethylsulfonyl fluoride (B91410) (PMSF) in some assays highlights the compound's stability to enzymatic degradation.

| Assay | IC₅₀ / EC₅₀ (nM) | Conditions | Reference(s) |

| CB1 Receptor Activation | 173 | with PMSF | |

| Murine Vas Deferens Twitch Response Inhibition | 47 | [1][2] |

Signaling Pathways

As a CB1 receptor agonist, this compound primarily initiates signaling through the Gαi/o subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream of this, the βγ subunits of the G-protein can modulate various effector proteins, including ion channels and kinases. A key consequence is the modulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).

Experimental Protocols

Synthesis of this compound

General Asymmetric Synthesis Strategy:

-

Preparation of Chiral Amine: The synthesis typically starts with a commercially available chiral precursor, such as (S)-alaninol, which is then appropriately protected.

-

Activation of Arachidonic Acid: Arachidonic acid is converted to a more reactive species, such as an acyl chloride or an activated ester, to facilitate amide bond formation.

-